2-(Hydroxymethylidene)-4-methylcyclohexan-1-one
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Overview
Description
2-(Hydroxymethylidene)-4-methylcyclohexan-1-one is an organic compound with a unique structure featuring a hydroxymethylidene group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylcyclohexanone with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxymethylidene group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethylidene)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 4-methylcyclohexanone.
Substitution: The hydroxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methylcyclohexanone-2-carboxylic acid.
Reduction: 4-methylcyclohexanone.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethylidene)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Lacks the hydroxymethylidene group, making it less reactive in certain chemical reactions.
2-Hydroxymethylcyclohexanone: Similar structure but with a hydroxymethyl group instead of a hydroxymethylidene group.
4-Methylcyclohexanone-2-carboxylic acid: An oxidized form of 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of the hydroxymethylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethylidene)-4-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-8(10)7(4-6)5-9/h5-6,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCJGCUWXTIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(=CO)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742409 |
Source
|
Record name | 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62334-20-7 |
Source
|
Record name | 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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